molecular formula C9H20OS B15290750 Octyl methyl sulfoxide

Octyl methyl sulfoxide

Cat. No.: B15290750
M. Wt: 176.32 g/mol
InChI Key: PVVATGNFHKTPTA-UHFFFAOYSA-N
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Description

Octyl methyl sulfoxide is an organic compound with the molecular formula C9H20OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl methyl sulfoxide can be synthesized through the oxidation of octyl methyl sulfide. One common method involves the use of tert-butyl hypochlorite as the oxidizing agent. The reaction is typically carried out in a methanol solution at temperatures below 0°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Octyl methyl sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert it into octyl methyl sulfone.

    Reduction: It can be reduced back to octyl methyl sulfide.

    Substitution: The sulfoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Octyl methyl sulfone.

    Reduction: Octyl methyl sulfide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Octyl methyl sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl methyl sulfoxide primarily involves its ability to interact with lipid bilayers and proteins. As a surfactant, it can disrupt the lipid bilayer structure, increasing membrane permeability. This property makes it useful in drug delivery and other applications where enhanced permeability is desired .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar surfactant properties but a different molecular structure.

    Octyl sulfone: The fully oxidized form of octyl methyl sulfoxide.

    Methyl octyl sulfide: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its ability to interact with both lipid bilayers and proteins sets it apart from other similar compounds .

Properties

IUPAC Name

1-methylsulfinyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVATGNFHKTPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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